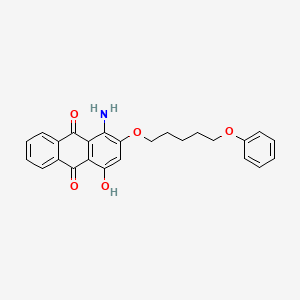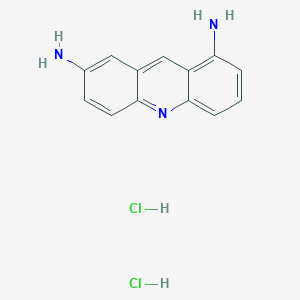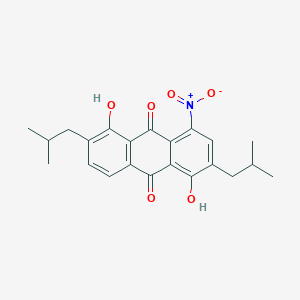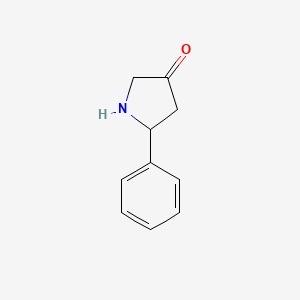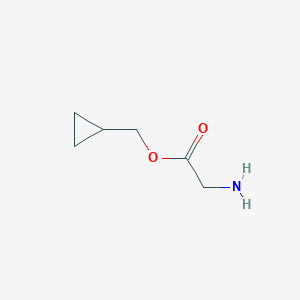
Cyclopropylmethyl 2-aminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl 2-aminoacetate is an organic compound with the molecular formula C6H11NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl 2-aminoacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the use of cyclopropylmethylamine, which is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions, and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropylmethyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can yield cyclopropylmethyl 2-aminoethanol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of derivatives like cyclopropylmethyl 2-chloroacetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Thionyl chloride, pyridine, and room temperature.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclopropylmethyl 2-aminoethanol.
Substitution: Cyclopropylmethyl 2-chloroacetate.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl 2-aminoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of cyclopropylmethyl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its structural features allow it to interact with receptors and other proteins, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethyl 2-aminoacetate can be compared with other similar compounds, such as:
Cyclopropylmethyl glycine: Similar structure but lacks the ester functional group.
Cyclopropylmethyl alanine: Contains an additional methyl group on the amino acid backbone.
Cyclopropylmethyl serine: Contains a hydroxyl group on the amino acid backbone.
Uniqueness
This compound is unique due to its combination of the cyclopropylmethyl group and the ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
cyclopropylmethyl 2-aminoacetate |
InChI |
InChI=1S/C6H11NO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4,7H2 |
InChI-Schlüssel |
QTTDUZTXHKBOKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
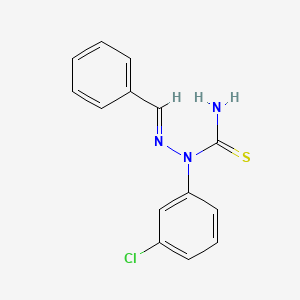
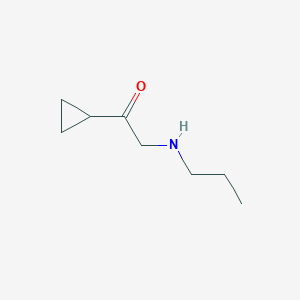
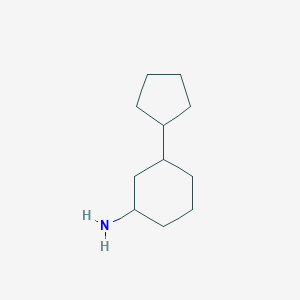
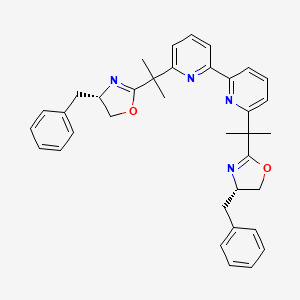


![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
